3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]propanamide
Description
The compound 3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]propanamide features a propanamide backbone with two key substituents: a 3-hydroxy-6-oxopyridazin-1(6H)-yl group and a 3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl moiety. The pyridazinone core is a heterocyclic ring system known for its pharmacological relevance, particularly in anti-inflammatory and anticancer contexts . The benzofuran ring, substituted with a phenylcarbonyl group, introduces steric bulk and lipophilicity, which may influence bioavailability and target binding.
Properties
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-(3,6-dioxo-1H-pyridazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-14-17-13-16(24-19(27)11-12-26-21(29)10-9-20(28)25-26)7-8-18(17)31-23(14)22(30)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNRWGKYAIUDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)CCN3C(=O)C=CC(=O)N3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Core Construction
The benzofuran scaffold is typically synthesized via acid-catalyzed cyclization of ortho-substituted phenols with α,β-unsaturated carbonyl compounds. For example, 5-amino-2-methylbenzofuran derivatives are accessible through the Perkin rearrangement or Ullmann coupling, though these methods require optimization for regioselectivity.
Friedel-Crafts Acylation
Introduction of the phenylcarbonyl group at the C2 position employs Friedel-Crafts acylation. Using aluminum chloride (AlCl₃) as a Lewis catalyst, 5-amino-2-methylbenzofuran reacts with benzoyl chloride in anhydrous dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, yielding 2-(phenylcarbonyl)-5-amino-3-methylbenzofuran with >85% efficiency.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | AlCl₃ (1.2 equiv) |
| Temperature | 0–5°C |
| Reaction Time | 4–6 h |
| Yield | 85–90% |
Amino Group Protection and Deprotection
The primary amine at C5 is protected as a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps. Boc protection is achieved using di-tert-butyl dicarbonate ((Boc)₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. Deprotection later occurs under acidic conditions (e.g., trifluoroacetic acid).
Synthesis of 3-(3-Hydroxy-6-Oxopyridazin-1(6H)-yl)Propanoic Acid
Pyridazinone Ring Formation
Pyridazinone derivatives are synthesized via cyclocondensation of hydrazines with 1,4-diketones or γ-keto acids. For this target, 3-hydroxy-6-oxopyridazine is prepared by reacting maleic hydrazide with hydroxylamine hydrochloride under basic conditions.
Maleic Hydrazide Hydroxylation
Maleic hydrazide (1,2-dihydropyridazine-3,6-dione) undergoes hydroxylation at the C3 position using hydroxylamine hydrochloride (NH₂OH·HCl) in sodium hydroxide solution. The reaction proceeds via nucleophilic attack, forming 3-hydroxy-6-oxopyridazin-1(6H)-yl moiety.
Optimized Procedure
Propanoic Acid Side Chain Introduction
The propanoic acid linker is introduced via Michael addition. 3-Hydroxy-6-oxopyridazine reacts with acrylic acid in the presence of triethylamine (TEA) as a base, yielding 3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanoic acid.
Amide Coupling and Final Assembly
Activation of Propanoic Acid
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. This generates an active ester intermediate, facilitating nucleophilic attack by the benzofuran amine.
Coupling Reaction
The protected 3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-amine is deprotected using HCl/dioxane, then reacted with the activated propanoic acid derivative. The reaction is conducted at room temperature for 12–16 h, yielding the final amide after purification via column chromatography.
Characterization Data
-
Molecular Formula : C₂₃H₁₉N₃O₅
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Molecular Weight : 417.4 g/mol
-
Melting Point : 210–212°C (decomposes)
-
Spectroscopic Data :
Challenges and Optimization Strategies
Regioselectivity in Benzofuran Acylation
Competing acylation at C4 and C6 positions necessitates careful control of reaction conditions. Lower temperatures (0–5°C) and slow reagent addition improve C2 selectivity.
Chemical Reactions Analysis
Amide Bond Formation
The amide linkage between the pyridazinone and benzofuran moieties is critical. The BLD Pharma product (CAS 877399-52-5) involves a pyridin-2-amine structure coupled with a pyrazol-4-yl group via an amide bond, suggesting similar coupling strategies . Common methods include:
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Active Ester Coupling : Use of reagents like EDC or DCC to activate the carboxylic acid group of the pyridazinone.
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Direct Amidation : Reaction with the benzofuran amine under mild conditions.
| Reagent | Role | Conditions |
|---|---|---|
| EDC | Carbodiimide activator | DMF, RT |
| HOBt | Activating agent | Room temperature |
Purification and Characterization
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Column Chromatography : Purification using silica gel or reverse-phase columns.
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Spectroscopic Analysis :
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1H NMR : To confirm amide proton coupling.
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Mass Spectrometry : Verification of molecular weight (e.g., LC-HRMS).
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Reactivity Considerations
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Hydrolysis : The amide bond may undergo hydrolysis under acidic/basic conditions, yielding the parent carboxylic acid and amine.
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Stability : The benzofuran moiety may exhibit photolability due to conjugated carbonyl groups .
Comparative Analysis of Analogous Compounds
Research Gaps and Opportunities
Scientific Research Applications
Inhibition of Phosphodiesterase 4 (PDE4)
Research indicates that derivatives of pyridazinones, including this compound, act as selective inhibitors of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger involved in various signaling pathways. Inhibition of PDE4 has been linked to therapeutic effects in conditions such as:
- Chronic Obstructive Pulmonary Disease (COPD) : PDE4 inhibitors can reduce inflammation and improve lung function.
- Asthma : These compounds may help manage symptoms by reducing airway inflammation and hyperreactivity .
Anticancer Activity
Recent studies have explored the anticancer potential of pyridazinone derivatives. The compound has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of cell cycle progression
These effects are attributed to the modulation of signaling pathways involved in cell survival and proliferation .
Neuroprotective Effects
Emerging evidence suggests that this compound may exhibit neuroprotective properties. By inhibiting PDE4, it could potentially enhance cAMP signaling, which plays a role in neuronal survival and function. This application is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease, where cAMP signaling is often disrupted .
Case Study 1: PDE4 Inhibition in COPD
A study evaluating the efficacy of various PDE4 inhibitors, including derivatives similar to this compound, demonstrated significant improvements in lung function and reductions in exacerbation rates among COPD patients. The data indicated that these compounds could serve as adjunct therapies alongside traditional bronchodilators .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with this compound revealed a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a novel anticancer agent .
Mechanism of Action
The mechanism of action of 3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous pyridazinone-propanamide derivatives, focusing on molecular features, synthesis, and inferred properties:
Key Structural and Functional Differences:
Pyridazinone Substituents: The target compound’s 3-hydroxy group contrasts with 3-benzyloxy (5a) and 3-(4-benzylpiperidin-1-yl) (6i). Electron-withdrawing groups (e.g., 4-methoxyphenyl in ) modulate ring electronics, affecting reactivity and interaction with biological targets .
Antipyrine derivatives (e.g., 6i) incorporate a pyrazolone ring, known for cyclooxygenase inhibition, suggesting a possible anti-inflammatory mechanism .
Synthetic Routes :
- The target compound and 5a share a common synthesis strategy using K₂CO₃ in DMF , indicating compatibility with base-sensitive functionalities .
- Cs₂CO₃ in enables milder conditions for coupling bulkier substituents .
Physicochemical Properties :
- The target compound’s molecular weight (417.42) exceeds most analogs, likely due to the benzofuran-phenylcarbonyl group. This could impact oral bioavailability, as molecules >500 Da often face absorption challenges.
- Methoxy () and benzodioxole () groups improve solubility compared to the hydrophobic benzofuran system .
Research Findings and Implications
- Anti-Inflammatory Potential: Pyridazinones with substituted aryl groups (e.g., 6i, ) show anti-inflammatory activity, suggesting the target compound’s hydroxy-pyridazinone core may confer similar effects .
- Synthetic Scalability : The use of DMF and K₂CO₃ () is scalable for gram-scale synthesis, though purification may require chromatography due to complex substituents .
- Structure-Activity Relationships (SAR) :
- Hydroxy vs. Alkoxy Groups : Hydroxy substituents may enhance target binding but increase susceptibility to glucuronidation, reducing half-life .
- Benzofuran vs. Benzodioxole : Benzofuran’s rigidity may improve binding to planar enzyme active sites, whereas benzodioxole’s oxygen atoms could facilitate solubility .
Biological Activity
The compound 3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]propanamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from diverse research sources.
Synthesis and Structural Characterization
The synthesis of the compound typically involves a multi-step process that includes the formation of a pyridazine ring and the introduction of a benzofuran moiety. The synthesis can be achieved through various methods, including refluxing appropriate precursors in solvents like ethanol, followed by purification techniques such as crystallization or chromatography to obtain the final product in high yield.
Example Synthesis Method
- Reagents :
- 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
- 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Sodium acetate
- Ethanol
- Procedure :
Anticancer Properties
Research has shown that derivatives of benzofuran and pyridazine compounds often exhibit significant anticancer properties. For instance, compounds similar to our target molecule have demonstrated antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cells. The mechanism often involves the inhibition of tubulin polymerization and histone deacetylase (HDAC) activity, leading to cell cycle arrest and apoptosis .
Table 1: Antiproliferative Activity of Related Compounds
| Compound ID | Cell Line | IC50 (nM) |
|---|---|---|
| CA-4 | HeLa | 10 |
| TR187 | MDA-MB-231 | 15 |
| 6a | A549 | 20 |
| 11a | HT-29 | 30 |
The proposed mechanism for the biological activity of this compound includes:
- Tubulin Inhibition : Compounds with similar structures have been shown to bind at the colchicine site of tubulin, disrupting microtubule dynamics essential for mitosis.
- HDAC Inhibition : The presence of hydroxamic acid derivatives in related compounds suggests that our target molecule may also act as an HDAC inhibitor, leading to changes in gene expression associated with cancer progression .
Case Studies and Research Findings
Several studies have highlighted the biological potential of compounds structurally related to our target molecule. For example:
- Study on Hydroxytyrosol Derivatives : This study found that phenolic compounds exhibited strong antioxidant and anticancer properties, which could be attributed to their ability to modulate cellular signaling pathways .
- Pyridazinone Derivatives : Research has indicated that pyridazinone derivatives are effective phosphodiesterase inhibitors, which could contribute to their therapeutic effects in various diseases .
Q & A
Basic: What are the optimal synthetic routes for preparing 3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]propanamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, coupling, and functional group protection. Key steps include:
- Pyridazinone Core Formation : Use condensation reactions under acidic conditions to synthesize the 3-hydroxy-6-oxopyridazine moiety. Ethanol and piperidine at 0–5°C can facilitate nucleophilic additions, as seen in analogous heterocyclic syntheses .
- Benzofuran Coupling : Employ Suzuki-Miyaura or Buchwald-Hartwig coupling to attach the 3-methyl-2-(phenylcarbonyl)benzofuran group. Palladium catalysts and inert atmospheres are critical for yield optimization.
- Amide Bond Formation : Utilize carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyridazinone and benzofuran intermediates. Purification via column chromatography with gradients of ethyl acetate/hexane ensures purity .
Basic: Which spectroscopic techniques are essential for characterizing this compound’s structure?
Methodological Answer:
A multi-technique approach is required:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks. DEPT-135 and 2D experiments (HSQC, HMBC) resolve connectivity, especially for the benzofuran and pyridazinone moieties .
- Mass Spectrometry : High-resolution MS (HRMS-ESI or MALDI-TOF) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction is recommended, as demonstrated in similar triazole and pyrimidine derivatives .
Basic: How can researchers assess the initial biological activity of this compound?
Methodological Answer:
- In Vitro Screening : Conduct enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. IC₅₀ values should be calculated with dose-response curves .
- Cytotoxicity Profiling : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects. Include positive controls (e.g., doxorubicin) for validation .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications : Systematically alter the pyridazinone’s substituents (e.g., hydroxy to methoxy) and assess bioactivity changes. Parallel synthesis libraries enable rapid SAR exploration .
- Bioisosteric Replacement : Substitute the benzofuran ring with indole or thiophene analogs to probe electronic and steric effects. Molecular docking (e.g., AutoDock Vina) predicts binding interactions .
Advanced: How can target engagement be validated for this compound?
Methodological Answer:
- Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate target proteins from cell lysates. Confirm binding via Western blot or LC-MS/MS .
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of putative targets in live cells after compound treatment .
Advanced: How should researchers resolve contradictions in spectral data or bioactivity results?
Methodological Answer:
- Multi-Technique Validation : Cross-verify NMR assignments with IR (for functional groups) and UV-Vis (for conjugation systems). For bioactivity, repeat assays in orthogonal models (e.g., zebrafish vs. murine) .
- In Silico Modeling : Perform DFT calculations to predict NMR chemical shifts or molecular dynamics simulations to explain erratic bioactivity .
Advanced: What methodologies ensure compound stability under experimental conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC-PDA and identify byproducts using HRMS .
- Lyophilization : For long-term storage, lyophilize in amber vials under argon to prevent oxidation and hygroscopic degradation .
Advanced: How can computational models enhance understanding of this compound’s reactivity?
Methodological Answer:
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Use Gaussian 09 with B3LYP/6-311+G(d,p) basis sets .
- MD Simulations : Simulate solvation in water/DMSO to assess aggregation propensity and membrane permeability (e.g., GROMACS) .
Advanced: What advanced analytical methods improve purity assessment?
Methodological Answer:
- Chiral HPLC : Resolve enantiomeric impurities using Chiralpak AD-H columns and hexane/isopropanol mobile phases.
- NMR qNMR : Quantify trace impurities (<0.1%) with ¹H qNMR using an internal standard (e.g., maleic acid) .
Advanced: How should pharmacological evaluation be designed for translational potential?
Methodological Answer:
- ADME-Tox Profiling : Use Caco-2 monolayers for permeability, microsomal stability assays (human liver microsomes), and hERG inhibition screening to prioritize lead candidates .
- In Vivo PK/PD : Administer via IV and oral routes in rodents. Collect plasma at timed intervals for LC-MS/MS analysis. Model data using non-compartmental methods (Phoenix WinNonlin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
